molecular formula C22H22NNaO3 B15188889 3-Benzoyl-6-n-hexyl-4-hydroxy-2-quinolone sodium salt CAS No. 90182-39-1

3-Benzoyl-6-n-hexyl-4-hydroxy-2-quinolone sodium salt

Cat. No.: B15188889
CAS No.: 90182-39-1
M. Wt: 371.4 g/mol
InChI Key: CQQFPLJEXMCFEV-UHFFFAOYSA-M
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Description

3-Benzoyl-6-n-hexyl-4-hydroxy-2-quinolone sodium salt is a derivative of the quinolone family, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyl-6-n-hexyl-4-hydroxy-2-quinolone sodium salt typically involves the reaction of 3-benzoyl-4-hydroxyquinolin-2(1H)-one with n-hexyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-6-n-hexyl-4-hydroxy-2-quinolone sodium salt undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Benzoyl-6-n-hexyl-4-hydroxy-2-quinolone sodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzoyl-6-n-hexyl-4-hydroxy-2-quinolone sodium salt involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolone: Known for its antimicrobial properties.

    3-Benzoyl-4-hydroxyquinolin-2(1H)-one: A precursor in the synthesis of 3-Benzoyl-6-n-hexyl-4-hydroxy-2-quinolone sodium salt.

    6-n-Hexyl-4-hydroxyquinolin-2(1H)-one: Another derivative with potential biological activities.

Uniqueness

This compound is unique due to its combined structural features, which confer a distinct set of biological activities and chemical reactivity. Its n-hexyl chain enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its efficacy in various applications .

Properties

CAS No.

90182-39-1

Molecular Formula

C22H22NNaO3

Molecular Weight

371.4 g/mol

IUPAC Name

sodium;3-benzoyl-6-hexyl-2-oxo-1H-quinolin-4-olate

InChI

InChI=1S/C22H23NO3.Na/c1-2-3-4-6-9-15-12-13-18-17(14-15)21(25)19(22(26)23-18)20(24)16-10-7-5-8-11-16;/h5,7-8,10-14H,2-4,6,9H2,1H3,(H2,23,25,26);/q;+1/p-1

InChI Key

CQQFPLJEXMCFEV-UHFFFAOYSA-M

Canonical SMILES

CCCCCCC1=CC2=C(C=C1)NC(=O)C(=C2[O-])C(=O)C3=CC=CC=C3.[Na+]

Origin of Product

United States

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